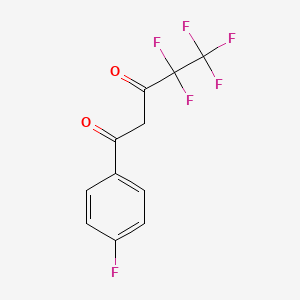![molecular formula C11H9BrS B1625524 3-[3-(Bromomethyl)phenyl]thiophene CAS No. 89929-85-1](/img/structure/B1625524.png)
3-[3-(Bromomethyl)phenyl]thiophene
Overview
Description
3-[3-(Bromomethyl)phenyl]thiophene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the thiophene family, which is a class of organic compounds that contain a five-membered ring of sulfur and carbon atoms. In
Scientific Research Applications
3-[3-(Bromomethyl)phenyl]thiophene has been studied extensively for its potential applications in various scientific fields. It has been found to have significant antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. It has also shown promise as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Mechanism Of Action
The exact mechanism of action of 3-[3-(Bromomethyl)phenyl]thiophene is not yet fully understood. However, studies have suggested that it may work by disrupting the normal functioning of cellular processes, such as DNA replication and protein synthesis. It may also induce oxidative stress, leading to cell death.
Biochemical And Physiological Effects
Studies have shown that 3-[3-(Bromomethyl)phenyl]thiophene has significant biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal species, including Staphylococcus aureus and Candida albicans. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-[3-(Bromomethyl)phenyl]thiophene in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of antimicrobial agents on various microorganisms. Additionally, its potential anticancer activity makes it a useful tool for studying cancer cell biology. However, one limitation of using this compound is its potential toxicity to human cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-[3-(Bromomethyl)phenyl]thiophene. One area of focus is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the identification of the exact mechanism of action of the compound, which can help in the development of more targeted therapies. Additionally, further studies are needed to investigate the potential applications of 3-[3-(Bromomethyl)phenyl]thiophene in other scientific fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 3-[3-(Bromomethyl)phenyl]thiophene is a chemical compound that has shown significant potential in scientific research. Its broad-spectrum antimicrobial activity and potential anticancer activity make it a useful tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential applications in other scientific fields.
properties
IUPAC Name |
3-[3-(bromomethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUVGQHVFDLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531643 | |
| Record name | 3-[3-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Bromomethyl)phenyl]thiophene | |
CAS RN |
89929-85-1 | |
| Record name | 3-[3-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

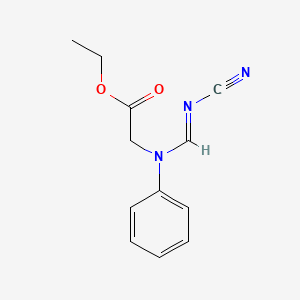
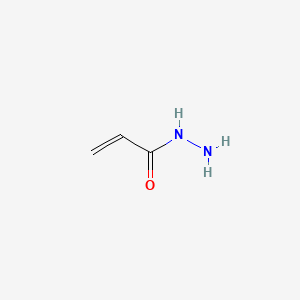
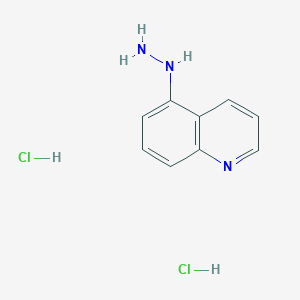
![5,6,7,7a,8,9,10,11-Octahydro-4H-benzo[ef]heptalene](/img/structure/B1625445.png)
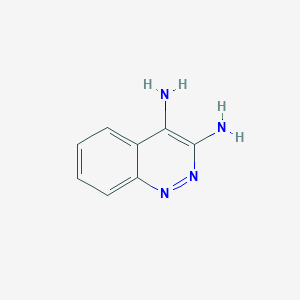
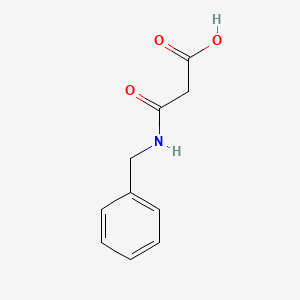
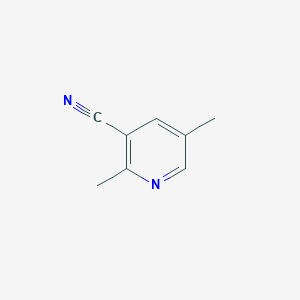
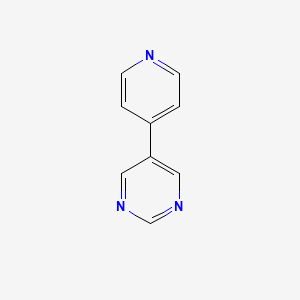
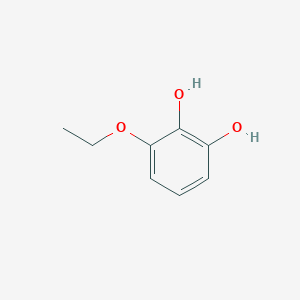

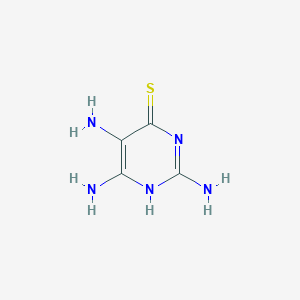
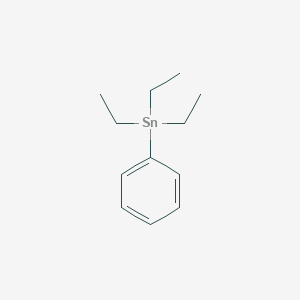
![Spiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1625459.png)
